AC-264613 is a small-molecule compound classified as a protease-activated receptor 2 (PAR2) agonist. [] PAR2 is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer. [] AC-264613 serves as a valuable tool in scientific research to investigate the roles of PAR2 in these processes.
While a detailed synthesis pathway for AC-264613 is not explicitly provided in the provided papers, the first paper mentions the use of fluorinated monothiomalonates (F-MTMs) as building blocks for the stereoselective synthesis of organofluorine compounds. [] This suggests a potential synthetic route involving the use of similar building blocks and reactions to construct the AC-264613 molecule.
Limited information regarding the physical and chemical properties of AC-264613 is available in the provided papers. One study indicates that AC-264613 demonstrates good absorption and stability in rats, achieving micromolar plasma concentrations after intraperitoneal administration and exhibiting a half-life of 2.5 hours. []
Studies utilizing AC-264613 have revealed its ability to potentiate responses in PAR2 receptors carrying the F240S polymorphism. [, ] This finding highlights the potential of AC-264613 as a tool for studying the functional consequences of PAR2 genetic variations.
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7